

# "thermodynamic properties of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline"

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## Compound of Interest

Compound Name: 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Cat. No.: B597761

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An In-depth Technical Guide on the Thermodynamic and Metabolic Properties of Substituted Nitroanilines, with a Focus on **4-Bromo-N-butyl-5-ethoxy-2-nitroaniline**

Disclaimer: Direct experimental data for the thermodynamic properties and metabolic pathways of **4-Bromo-N-butyl-5-ethoxy-2-nitroaniline** is limited in publicly available scientific literature. This guide provides available data for the target compound, supplemented with information from closely related analogs and general experimental methodologies for determining thermodynamic properties. The metabolic pathway presented is a plausible model based on the known biotransformation of similar nitroaromatic compounds.

## Introduction

**4-Bromo-N-butyl-5-ethoxy-2-nitroaniline** is a substituted aromatic amine. Its structure, featuring a nitro group, a bromine atom, an N-butyl group, and an ethoxy group on the aniline backbone, suggests its potential utility in various chemical syntheses, including as an intermediate for dyes, pigments, and potentially pharmacologically active molecules. Understanding the thermodynamic properties of this compound is crucial for its synthesis, purification, handling, and formulation. Furthermore, knowledge of its potential metabolic fate is vital for assessing its toxicological profile and guiding drug development efforts.

## Physicochemical and Thermodynamic Properties

Quantitative data for **4-Bromo-N-butyl-5-ethoxy-2-nitroaniline** and its close structural analogs are summarized below. The data for the analogs provide an estimate of the expected properties for the target compound.

Table 1: Physicochemical and Thermodynamic Data of **4-Bromo-N-butyl-5-ethoxy-2-nitroaniline** and Related Compounds

Property	4-Bromo-N-butyl-5-ethoxy-2-nitroaniline	4-Bromo-2-nitroaniline	4-Bromo-N-butyl-2-nitroaniline	4-Bromo-5-ethoxy-N-methyl-2-nitroaniline
CAS Number	1280786-89-1	875-51-4	1036461-93-4	1355247-76-5
Molecular Formula	C <sub>12</sub> H <sub>17</sub> BrN <sub>2</sub> O <sub>3</sub>	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>	C <sub>10</sub> H <sub>13</sub> BrN <sub>2</sub> O <sub>2</sub>	C <sub>9</sub> H <sub>11</sub> BrN <sub>2</sub> O <sub>3</sub>
Molecular Weight	317.2 g/mol	217.02 g/mol	273.13 g/mol	275.10 g/mol
Melting Point	Data not available	110-113 °C[1][2]	Data not available	Data not available
Boiling Point	Data not available	308.7 ± 22.0 °C (at 760 mmHg) [2]	353.9 ± 32.0 °C (Predicted)	Data not available
Density	Data not available	1.8 ± 0.1 g/cm <sup>3</sup> [2]	1.465 ± 0.06 g/cm <sup>3</sup> (Predicted)	Data not available
Storage Temperature	Data not available	Room temperature[2]	Room temperature, dark, inert gas	2-7°C

## Experimental Protocols for Thermodynamic Property Determination

The following are general, well-established protocols for determining the key thermodynamic properties of crystalline organic compounds like **4-Bromo-N-butyl-5-ethoxy-2-nitroaniline**.

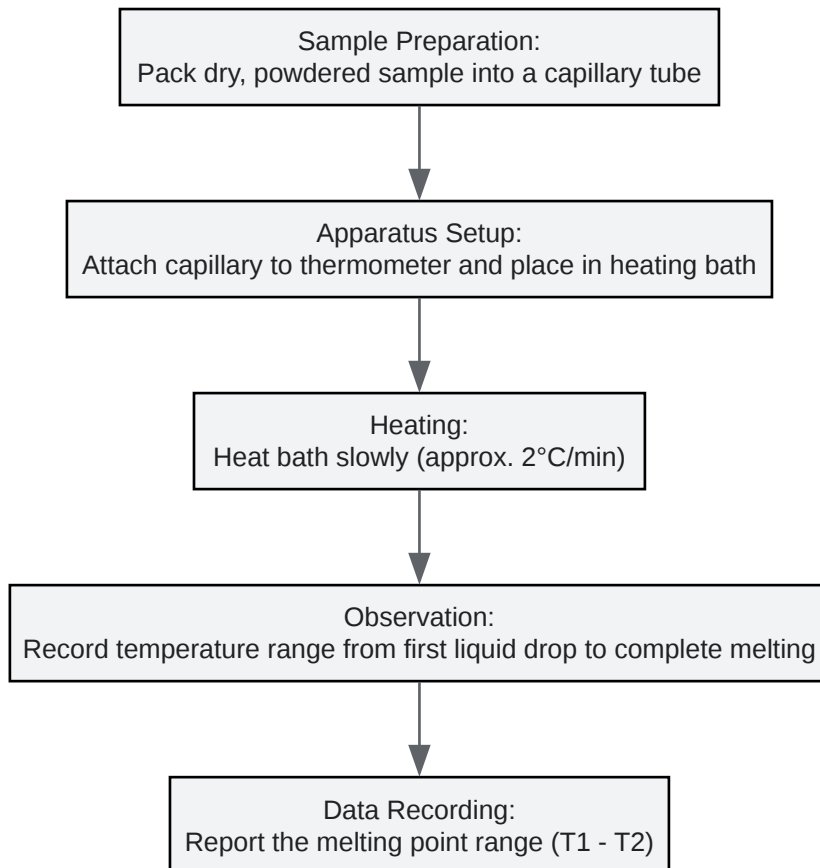
## Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.<sup>[1][2]</sup> A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.<sup>[1]</sup>

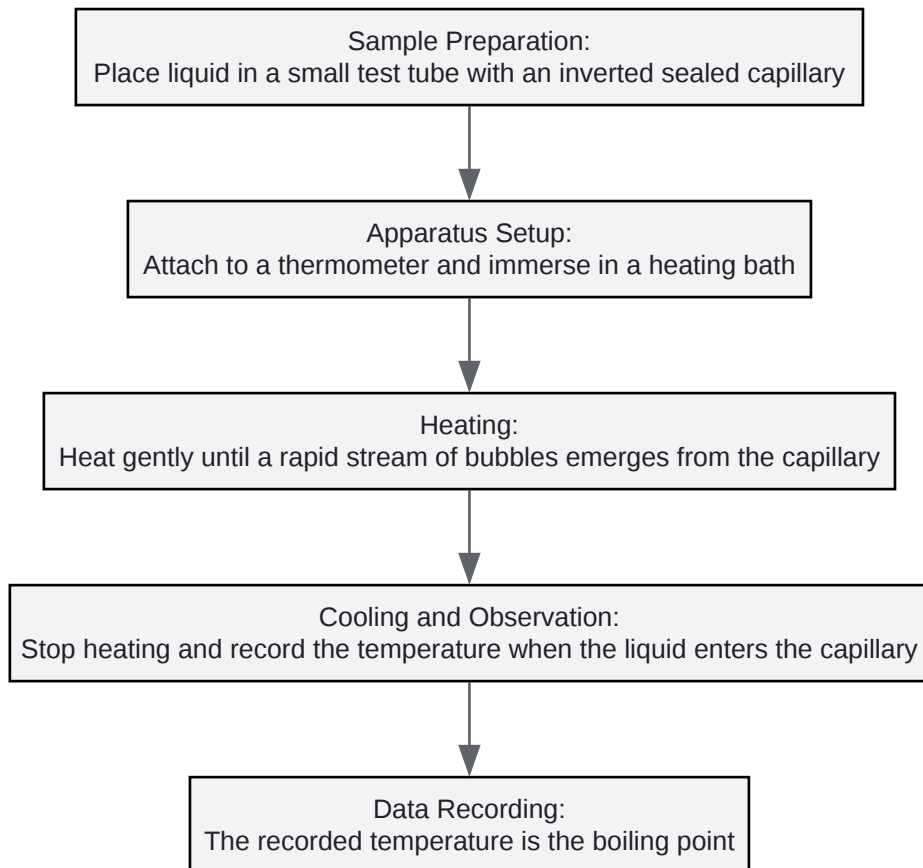
Methodology: Capillary Method

- **Sample Preparation:** A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.<sup>[2][3]</sup>
- **Apparatus Setup:** The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.<sup>[2]</sup> This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus).<sup>[1]</sup>
- **Heating:** The heating bath is heated slowly, at a rate of approximately 2°C per minute, especially near the expected melting point.<sup>[1]</sup>
- **Observation:** The temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ) are recorded. The melting point is reported as the range  $T_1 - T_2$ .<sup>[3]</sup>
- **Refinement:** For higher accuracy, an initial rapid determination can be performed to find an approximate melting point, followed by a slower, more careful measurement.<sup>[1]</sup>

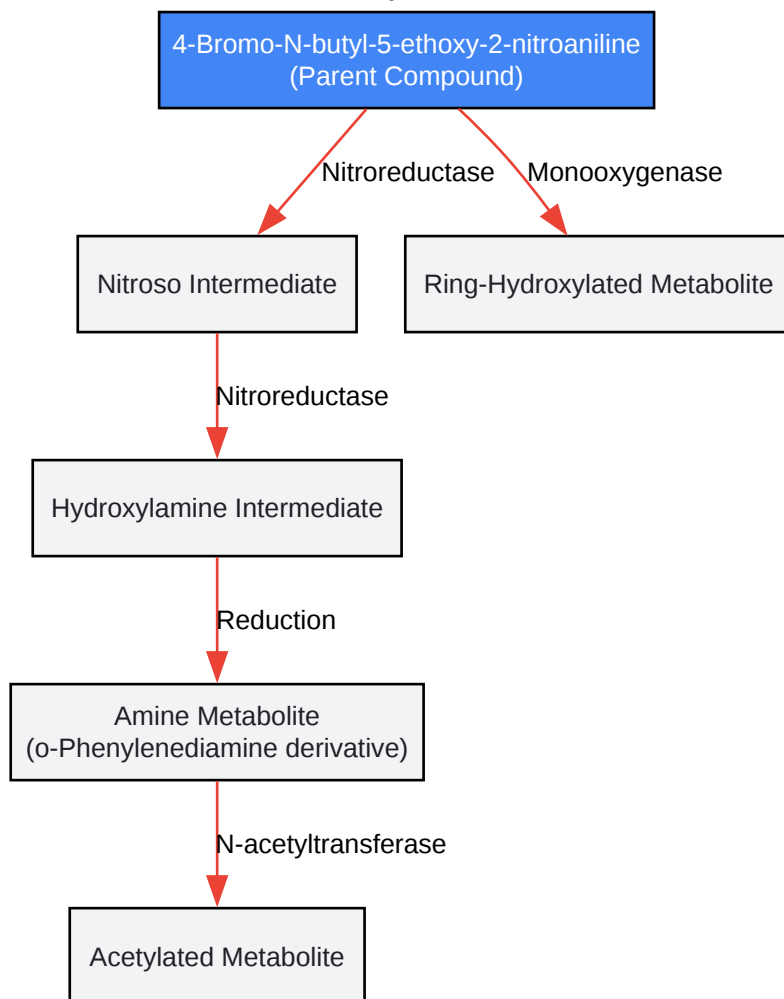
## Workflow for Melting Point Determination



## Micro Boiling Point Determination Workflow



## Plausible Metabolic Pathway of a Substituted Nitroaniline



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